molecular formula C18H18N2O3S B2501874 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 2034337-32-9

1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No. B2501874
CAS RN: 2034337-32-9
M. Wt: 342.41
InChI Key: CABVPPFXFXLVAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea and related compounds involves the condensation of specific amine precursors with isocyanates or carboxylic acid derivatives under mild conditions. For instance, a series of 2-substituted benzofuran hydroxyamic acids were synthesized as analogs of hydroxamates, with variations in the substituents to modulate the lipophilicity and polar characteristics, which in turn affected the biological activity of the compounds . Similarly, a range of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were synthesized by condensation reactions, with their structures confirmed by NMR spectroscopy and elemental analyses .

Molecular Structure Analysis

The molecular structure of related urea derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For example, 1-Benzyl-3-furoyl-1-phenylthiourea was studied using vibrational spectroscopy, multinuclear NMR, and X-ray diffraction (XRD), revealing a U-shaped conformation influenced by the substitution pattern on the thiourea core and the ability to form intramolecular hydrogen bonds . Quantum chemical calculations, including time-dependent density functional theory (TD-DFT), were employed to analyze the UV-visible absorption spectra and to predict the molecular stability and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be influenced by the presence of substituents that affect the electronic properties of the molecule. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates was studied, showing that the substituent effect played a significant role in complex formation, which was a prerequisite for breaking the intramolecular hydrogen bond in urea derivatives . Additionally, photoinduced oxidative annulation reactions involving 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones demonstrated the formation of highly functionalized polyheterocyclic compounds, highlighting the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are closely related to their molecular structure and electronic characteristics. The NBO analysis and AIM approach provided insights into the molecular stability and intermolecular interactions of 1-Benzyl-3-furoyl-1-phenylthiourea . The calculated HOMO and LUMO energies indicated the possibility of charge transfer within the molecule, and the molecular electrostatic potential map was used to predict reactive sites . The non-linear optical (NLO) behavior of the compound was also investigated, demonstrating its potential application in NLO materials .

Mechanism of Action

properties

IUPAC Name

1-benzyl-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17(19-11-14-5-2-1-3-6-14)20-13-18(22,15-8-9-23-12-15)16-7-4-10-24-16/h1-10,12,22H,11,13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABVPPFXFXLVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

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